An In-depth Technical Guide to the Application of Fmoc-D-Dap(Ns)-OH in Peptide Synthesis
An In-depth Technical Guide to the Application of Fmoc-D-Dap(Ns)-OH in Peptide Synthesis
Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Chemistry
In the intricate discipline of peptide synthesis, the artful selection of protecting groups is paramount to achieving the desired molecular architecture with high fidelity and yield. The principle of orthogonality—the ability to deprotect one functional group under conditions that leave others untouched—is the cornerstone of modern synthetic strategies.[1] This guide provides a comprehensive technical overview of Fmoc-D-Dap(Ns)-OH , a chiral building block that epitomizes the power of orthogonal protection.
This molecule incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amine protection and the thiol-labile 2-nitrobenzenesulfonyl (Ns) group for semi-permanent side-chain protection of a D-diaminopropionic acid (Dap) core. This strategic combination offers researchers a powerful tool for the synthesis of complex peptides, including those with side-chain modifications, cyclizations, and branches. This document will delve into the core chemical properties of Fmoc-D-Dap(Ns)-OH, the mechanistic underpinnings of its protecting groups, and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).
Core Chemical Properties and Structural Attributes
Fmoc-D-Dap(Ns)-OH is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. The α-amino group is protected by the Fmoc group, rendering it suitable for standard Fmoc-based SPPS, while the β-amino group is protected by the Ns group.
Structural Diagram
Caption: Mechanism of Fmoc deprotection by piperidine.
The Ns Group: Thiol-Labile Side-Chain Protection
The 2-nitrobenzenesulfonyl (Ns) group, pioneered by Fukuyama, serves as a robust protecting group for amines. [2]It is stable under both the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., TFA) used for final peptide cleavage from the resin. [3]This triple orthogonality (Fmoc vs. Ns vs. TFA-labile groups) is what makes this building block so versatile.
Mechanism of Deprotection: The Ns group is cleaved under mild, neutral to slightly basic conditions using a soft nucleophile, typically a thiol such as thiophenol or 2-mercaptoethanol, in the presence of a base like DBU or K₂CO₃. The reaction proceeds via a nucleophilic aromatic substitution, forming a Meisenheimer complex, which then collapses to release the free amine. [4]
Caption: Mechanism of Ns deprotection via a Meisenheimer complex.
Experimental Protocols for Application in SPPS
The following protocols are designed to provide a robust framework for the use of Fmoc-D-Dap(Ns)-OH in manual or automated Fmoc-SPPS.
Protocol 1: Incorporation of Fmoc-D-Dap(Ns)-OH into a Peptide Sequence
This protocol outlines the standard cycle for coupling the amino acid to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel. [5] - Perform N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (v/v). A typical procedure is a 3-minute treatment followed by a 15-minute treatment. [1] - Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.
2. Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Dap(Ns)-OH (3 eq.), a coupling reagent such as HBTU or HATU (2.9 eq.), and an additive like HOBt or OxymaPure (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.
Causality: The use of aminium/uronium salt coupling reagents like HBTU/HATU in the presence of a base like DIPEA generates a highly reactive OBt or OAt active ester in situ. This activated species rapidly acylates the free N-terminal amine on the resin, forming the peptide bond. Pre-activation ensures the formation of the active ester before its addition to the resin, which can improve coupling efficiency, especially for sterically hindered amino acids. [6] 3. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test result indicates a complete reaction.
4. Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: On-Resin Deprotection of the Ns Group
This protocol allows for the selective unmasking of the Dap side-chain amine for subsequent modification while the peptide remains attached to the solid support.
1. Resin Preparation:
-
Ensure the peptide synthesis is complete to the desired length. The N-terminal Fmoc group may be left on or removed depending on the synthetic strategy.
-
Wash the peptide-resin extensively with DMF (5 times) and then with dichloromethane (DCM) (3 times).
2. Ns-Deprotection Cocktail:
-
Prepare a deprotection solution consisting of 2-mercaptoethanol (10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in N-methyl-2-pyrrolidone (NMP).
-
Alternative: A solution of thiophenol (10 eq.) and potassium carbonate (5 eq.) in DMF can also be effective. [4] Causality: NMP is often preferred over DMF for on-resin reactions as it is a better swelling solvent for many resins and can help to disrupt peptide aggregation, improving reagent access to the reaction sites. [7]DBU is a strong, non-nucleophilic base that facilitates the formation of the thiolate anion required for the nucleophilic attack on the nitro-aromatic ring of the Ns group.
3. Deprotection Reaction:
-
Add the Ns-deprotection solution to the peptide-resin.
-
Agitate the mixture at room temperature. The reaction progress can be monitored by taking small resin samples and performing a test cleavage followed by LC-MS analysis. Typical reaction times are between 2 and 6 hours.
-
Repeat the treatment with a fresh deprotection solution if necessary to drive the reaction to completion.
4. Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with NMP (5 times), followed by DCM (5 times), and finally DMF (5 times) to ensure all reagents and byproducts are removed. The newly liberated side-chain amine is now available for modification (e.g., acylation, alkylation, or cyclization).
Synthetic Strategy and Logical Workflow
The use of Fmoc-D-Dap(Ns)-OH enables a highly versatile workflow in SPPS. The following diagram illustrates a typical synthetic pathway involving side-chain modification.
Caption: Logical workflow for SPPS using Fmoc-D-Dap(Ns)-OH for side-chain modification.
Conclusion: A Versatile Tool for Advanced Peptide Design
Fmoc-D-Dap(Ns)-OH represents a sophisticated building block for the synthesis of complex and non-linear peptides. The orthogonal nature of the base-labile Fmoc group and the thiol-labile Ns group provides researchers with precise control over the synthetic process. By enabling selective side-chain deprotection on the solid support, this reagent opens avenues for creating peptides with unique structural features and functionalities, which is of critical importance in drug discovery, chemical biology, and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively integrate this versatile compound into their synthetic strategies.
References
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
-
Alhindy, M., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. [Link]
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Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from Chem-Station International Edition. [Link]
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Peptides.com. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Retrieved from Peptides.com. [Link]
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EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from EMD Millipore. [Link]
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Alhindy, M., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-Dap-OH. PubChem Compound Summary for CID 688638. [Link]
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Sterrenburg, M. J., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(28), e202303584. [Link]
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ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. [Link]
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Alhindy, M., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
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Khemtemourian, L., et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Journal of Visualized Experiments, (63), e3881. [Link]
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Khemtemourian, L., et al. (2012). On-the-resin N-terminal Modification of Long Synthetic Peptides. PubMed. [Link]
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Stay, B., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4766–4781. [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from GenScript. [Link]
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BPS Bioscience. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from BPS Bioscience. [Link]
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Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from Nowick Lab. [Link]
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Acton Pharma. (n.d.). FMOC D AMINO ACIDS. Retrieved from Acton Pharma. [Link]
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ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
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